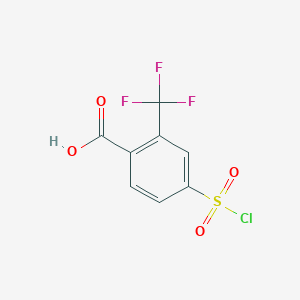![molecular formula C8H16ClNO2S B1457419 3-(メチルスルホニル)-8-アザビシクロ[3.2.1]オクタン塩酸塩 CAS No. 1824617-14-2](/img/structure/B1457419.png)
3-(メチルスルホニル)-8-アザビシクロ[3.2.1]オクタン塩酸塩
概要
説明
3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride: is a bicyclic compound featuring a unique azabicyclo[321]octane structure
科学的研究の応用
Chemistry: In chemistry, 3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology: In biology, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical processes .
Medicine: In medicine, 3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is investigated for its potential therapeutic applications. It may act as a precursor for the development of new drugs targeting specific diseases .
Industry: In industry, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs. Its versatility makes it a valuable intermediate in various industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the bicyclic structure through an intramolecular cyclization reaction. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
作用機序
The mechanism of action of 3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains an oxygen atom instead of a nitrogen atom.
8-Azabicyclo[3.2.1]octane: This compound lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
Uniqueness: 3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
3-methylsulfonyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-12(10,11)8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZAYXFSOXHTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1457337.png)



![N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride](/img/structure/B1457344.png)
![2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B1457345.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B1457346.png)



![3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457352.png)



